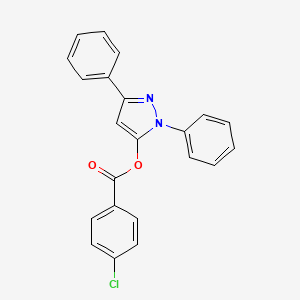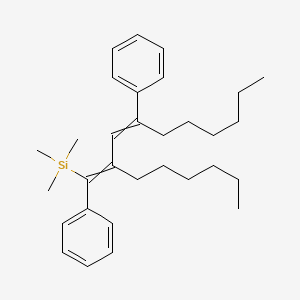
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane is a complex organic compound characterized by its unique molecular structure. It contains a total of 79 bonds, including 33 non-hydrogen bonds, 14 multiple bonds, and 14 rotatable bonds . The compound also features 2 double bonds, 12 aromatic bonds, and 2 six-membered rings . Its molecular formula is C31H46Si .
Preparation Methods
The synthesis of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves multiple steps, typically starting with the preparation of the hexyl and diphenyl components. These components are then subjected to a series of reactions, including coupling and deprotection, under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: This compound has a different structure and set of properties.
Other dien-1-yl compounds: These compounds share some structural similarities but differ in their specific chemical and physical properties.
The uniqueness of (2-Hexyl-1,4-diphenyldeca-1-3-dien-1-yl)(trimethyl)silane lies in its specific combination of hexyl, diphenyl, and trimethylsilane groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
827033-80-7 |
|---|---|
Molecular Formula |
C31H46Si |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(2-hexyl-1,4-diphenyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C31H46Si/c1-6-8-10-14-24-29(27-20-16-12-17-21-27)26-30(25-15-11-9-7-2)31(32(3,4)5)28-22-18-13-19-23-28/h12-13,16-23,26H,6-11,14-15,24-25H2,1-5H3 |
InChI Key |
WNJQAPDCQLDHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=C(C1=CC=CC=C1)[Si](C)(C)C)CCCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
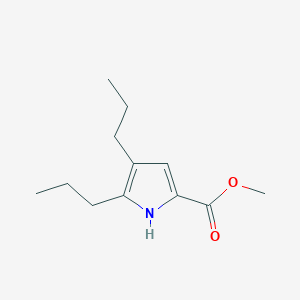
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
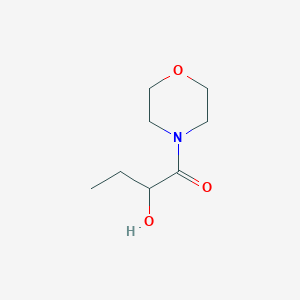
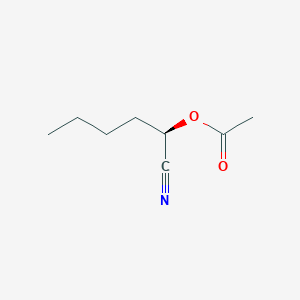
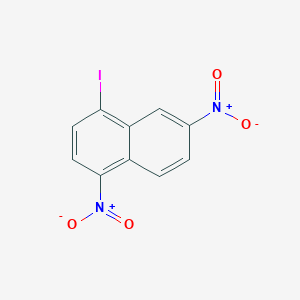
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

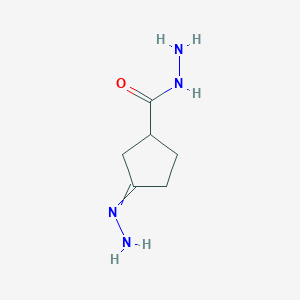
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
